molecular formula C8H10N4S B027462 s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- CAS No. 19994-81-1

s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-

Katalognummer B027462
CAS-Nummer: 19994-81-1
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: DHZGGRHMTNRIBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for developing new drugs and therapies.

Wirkmechanismus

The mechanism of action of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and cancer progression.
Biochemical and Physiological Effects:
s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit potent antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- is its unique structure and properties, which make it a promising candidate for developing new drugs and therapies. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and safety precautions.

Zukünftige Richtungen

There are several future directions for research on s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and microbiology. Finally, more research is needed to explore the potential toxicity of this compound and to develop safer methods of handling and using it in laboratory experiments.

Synthesemethoden

The synthesis of s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- can be achieved through several methods, including the reaction of 5,8-dimethyl-3-(methylthio)-1,2,4-triazolo[1,5-a]pyrazine with hydrazine hydrate, followed by treatment with a strong acid. Another method involves the reaction of 5,8-dimethyl-3-(methylthio)-1,2,4-triazolo[1,5-a]pyrazine with sodium azide, followed by treatment with a reducing agent.

Wissenschaftliche Forschungsanwendungen

S-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)- has been studied extensively for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been shown to have potential as a kinase inhibitor, making it a promising candidate for developing new cancer therapies.

Eigenschaften

CAS-Nummer

19994-81-1

Molekularformel

C8H10N4S

Molekulargewicht

194.26 g/mol

IUPAC-Name

5,8-dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C8H10N4S/c1-5-4-9-6(2)7-10-11-8(13-3)12(5)7/h4H,1-3H3

InChI-Schlüssel

DHZGGRHMTNRIBB-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=NN=C(N12)SC)C

Kanonische SMILES

CC1=CN=C(C2=NN=C(N12)SC)C

Synonyme

5,8-Dimethyl-3-(methylthio)-1,2,4-triazolo[4,3-a]pyrazine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.